

A Spectroscopic Journey: From 2'-Nitroacetophenone to 3-(2-Nitrophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763

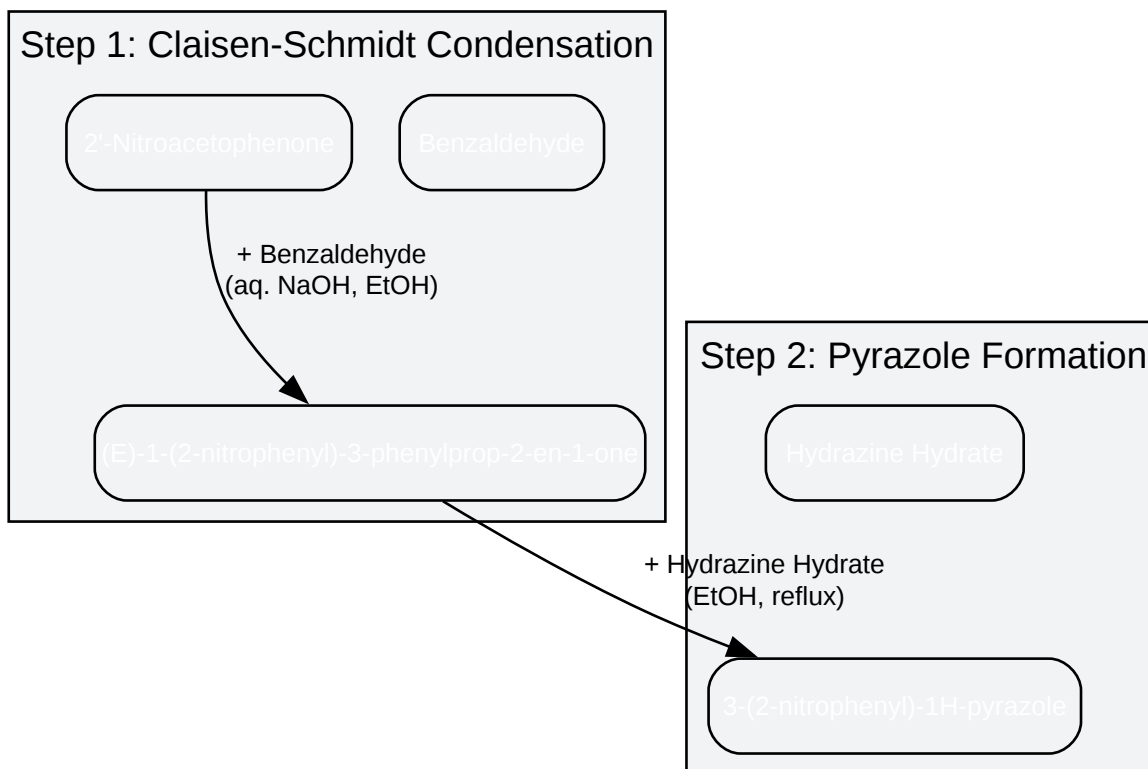
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This guide provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of **3-(2-nitrophenyl)-1H-pyrazole**, a heterocyclic moiety of interest in medicinal chemistry. By examining the changes in ^1H NMR, ^{13}C NMR, Infrared (IR), and UV-Visible spectra, researchers can effectively track the conversion of the starting material, 2'-nitroacetophenone, through the intermediate chalcone, to the final pyrazole product.

Synthetic Pathway

The synthesis of **3-(2-nitrophenyl)-1H-pyrazole** is typically achieved through a two-step process. The first step is a Claisen-Schmidt condensation of 2'-nitroacetophenone with benzaldehyde to form the α,β -unsaturated ketone, (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent step involves the cyclization of the chalcone with hydrazine hydrate to yield the final pyrazole product.

Synthesis of 3-(2-nitrophenyl)-1H-pyrazole



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Caption: Synthetic route from 2'-nitroacetophenone to **3-(2-nitrophenyl)-1H-pyrazole**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the precursor, intermediate, and final product. These data are essential for monitoring reaction progress and confirming the identity of the synthesized compounds.

Note: Spectroscopic data for the exact 2-nitrophenyl isomers of the chalcone and pyrazole are limited in the available literature. Therefore, data for closely related isomers are presented for comparison, with differences noted. All chemical shifts (δ) are in ppm.

Table 1: ^1H NMR Spectroscopic Data

Compound	Aromatic Protons (δ , ppm)	Olefinic/Pyrazole Protons (δ , ppm)	Other Protons (δ , ppm)
2'-Nitroacetophenone	7.50 - 8.20 (m, 4H)	-	2.65 (s, 3H, -CH ₃)
(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one	7.40 - 8.10 (m, 9H)	8.13 (d, 1H, J=15.6 Hz, -CO-CH=CH-Ar) 7.34 (d, 1H, J=15.6 Hz, -CO-CH=CH-Ar) [1]	-
3-(3-nitrophenyl)-1H-pyrazole	7.50 - 8.60 (m, 4H, Nitrophenyl) 7.70 (d, 1H, Pyrazole H-5)	6.70 (d, 1H, Pyrazole H-4)	~13.0 (br s, 1H, -NH)

*Note on Isomers: Data for (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one is presented as a close analog to the target chalcone. The key features of the α,β -unsaturated system (two doublets with a large coupling constant of ~16 Hz) are expected to be very similar.[2] Data for 3-(3-nitrophenyl)-1H-pyrazole is used as an analog for the final product. The chemical shifts of the pyrazole ring protons (H-4 and H-5) and the NH proton are expected to be in a similar region for the 2-nitro isomer.[3]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbonyl Carbon (δ , ppm)	Aromatic Carbons (δ , ppm)	Olefinic/Pyrazole Carbons (δ , ppm)	Other Carbons (δ , ppm)
2'-Nitroacetophenone[4]	~198.0	124.0 - 148.0	-	~28.0 (-CH ₃)
(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one[1]	190.2	124.8, 128.6, 129.1, 130.2, 131.1, 133.0, 133.5, 137.2, 148.3 (Aromatic & C-NO ₂)	127.0 (-CO-CH=), 140.0 (=CH-Ar)	-
3-(3-nitrophenyl)-1H-pyrazole[3]	-	121.0 - 149.0 (Nitrophenyl & C-NO ₂)	~103.0 (C-4), ~130.0 (C-5), ~145.0 (C-3)	-

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{NO}_2)$ (asym/sym)	$\nu(\text{C=C})$ / $\nu(\text{C=N})$	$\nu(\text{N-H})$	Key Features
2'-Nitroacetophenone[5][6]	~1700	~1525 / ~1350	~1600, ~1450	-	Strong carbonyl stretch. Two strong nitro group stretches.
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one[2]	1636	1515 / 1342	1609	-	Shift of C=O to lower frequency due to conjugation. Appearance of alkene C=C stretch. [1]
3-(2-nitrophenyl)-1H-pyrazole	-	~1520 / ~1345	~1590 (C=N)	~3200-3400 (br)	Disappearance of the C=O stretch. Appearance of a broad N-H stretch. Appearance of C=N stretch from the pyrazole ring.[7]

Table 4: UV-Visible Spectroscopic Data

Compound	λ_{max} (nm) (Solvent)	Chromophore	Expected Observations
2'-Nitroacetophenone	~250-260 (Ethanol)	Nitrophenyl, C=O	$\pi \rightarrow \pi^*$ transitions of the aromatic ring and $n \rightarrow \pi^*$ transition of the carbonyl group.[8]
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one	~300-320 (Ethanol)	Extended conjugated system (Ar-C=C-C=O-Ar)	Bathochromic (red) shift compared to the acetophenone due to the extended π -conjugation of the chalcone backbone.
3-(2-nitrophenyl)-1H-pyrazole	~260-280 (Ethanol)	Phenyl-pyrazole system	Hypsochromic (blue) shift compared to the chalcone as the conjugation is now between a phenyl and a pyrazole ring.[7]

Experimental Protocols

Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This procedure is a typical Claisen-Schmidt condensation.[1][9]

- Dissolve 2'-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30-40 mL) in a round-bottom flask.
- Cool the mixture in an ice bath with stirring.
- Slowly add an aqueous solution of sodium hydroxide (20-40%, 5-10 mL) dropwise, keeping the temperature below 10 °C.

- After the addition is complete, continue stirring in the ice bath for 1-2 hours, and then at room temperature for an additional 2-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
- Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
- Recrystallize the crude product from ethanol to obtain the pure chalcone.

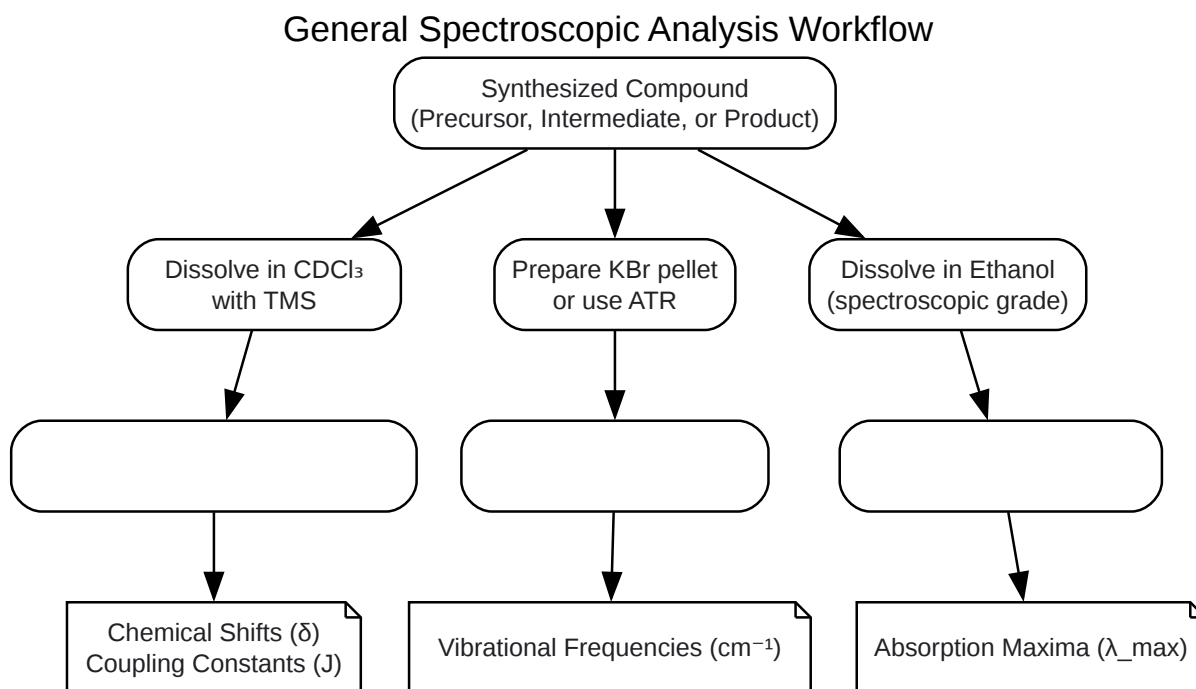
Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

This protocol describes the cyclization of a chalcone to a pyrazole.^[7]^[10]

- Suspend the synthesized chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.
- Add hydrazine hydrate (80-100%, 10 mmol) to the suspension.
- Add a catalytic amount of acetic acid (2-3 drops).
- Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Filter the solid product, wash with water, and dry.
- Recrystallize the crude pyrazole from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization Workflow

The following general procedures are used for acquiring the spectroscopic data.



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Caption: Workflow for spectroscopic characterization of synthesized compounds.

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. Solid samples are analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.
- **UV-Visible Spectroscopy:** UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a dilute solution of the compound in a spectroscopic grade solvent like ethanol.

By following these protocols and comparing the obtained spectra with the reference data, researchers can confidently track the chemical transformations from the initial precursor to the final pyrazole product.

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